molecular formula C19H16F2N2O4 B2477667 [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate CAS No. 1099790-32-5

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate

Cat. No.: B2477667
CAS No.: 1099790-32-5
M. Wt: 374.344
InChI Key: ZDANYYLPTSTYIO-UHFFFAOYSA-N
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Description

[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-[4-(Difluoromethoxy)phenyl]acetate is a synthetic specialty chemical of interest in medicinal chemistry and pharmaceutical research for the development of novel bioactive molecules. Its structure incorporates a phenylacetate moiety, a functional group found in compounds like phenylacetic acid which is a known precursor in the synthesis of various pharmaceuticals, including antibiotics . The difluoromethoxy group attached to the phenyl ring is a common strategic modification in drug design; this group is often used to fine-tune the metabolic stability, lipophilicity, and bioavailability of lead compounds, as seen in other research chemicals like 4-(difluoromethoxy)phenyl isocyanate . The anilino core linked to a cyanomethyl group further enhances the molecule's potential as a versatile building block for constructing more complex structures, such as those found in advanced intermediates for agrochemicals or pharmacologically active agents. Researchers are investigating this compound primarily as a key intermediate in organic synthesis. Its potential mechanism of action in biological assays, if any, would be highly dependent on the final target structure it is incorporated into, but it may involve interactions with enzymatic processes related to its ester or amide functional groups. This chemical is provided for use in strictly controlled laboratory settings to support innovation in the discovery of new therapeutic and diagnostic tools.

Properties

IUPAC Name

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4/c20-19(21)27-16-8-6-14(7-9-16)12-18(25)26-13-17(24)23(11-10-22)15-4-2-1-3-5-15/h1-9,19H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDANYYLPTSTYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)COC(=O)CC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of the Anilino Intermediate: The anilino intermediate can be synthesized by reacting aniline with cyanomethyl chloride under basic conditions.

    Formation of the Oxoethyl Intermediate: The oxoethyl intermediate is prepared by reacting ethyl acetate with a suitable oxidizing agent.

    Coupling Reaction: The final step involves coupling the anilino intermediate with the oxoethyl intermediate in the presence of a catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated control systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Difluoromethoxy Phenyl Groups

(a) [2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate (CAS 729560-44-5)
  • Key Differences: Replaces the cyanomethyl group with a benzothiophene-carboxamide moiety.
  • Impact: The benzothiophene increases aromaticity and may enhance π-π stacking interactions, but the absence of the cyanomethyl group reduces electronic polarization .
  • Molecular Weight : 468.9 g/mol vs. target compound’s ~400 g/mol (estimated).
(b) Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate
  • Key Differences: Substitutes the anilino-oxoethyl backbone with a pyrimidine-thioacetate structure.

Analogues with Cyanomethyl or Cyanoethyl Substituents

(a) [2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-(dimethylamino)benzoate (CAS 516469-97-9)
  • Key Differences: Uses a cyanoethyl (‒CH2CH2CN) group instead of cyanomethyl.
  • Impact : The longer alkyl chain may reduce steric hindrance but increase metabolic vulnerability .
(b) Ethyl 2-(2-cyano-4-nitroanilino)-2-oxoacetate (CAS 63365-47-9)
  • Key Differences : Nitro and ethyl ester groups replace the difluoromethoxy phenyl and acetate moieties.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound ~400 (estimated) Cyanomethyl, difluoromethoxy phenyl High polarity, metabolic stability
[2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] benzothiophene derivative 468.9 Benzothiophene, chloro Enhanced aromatic interactions
Ethyl pyrimidin-thioacetate 354.3 Pyrimidine, thioacetate Hydrogen-bonding potential
Cyanoethyl-fluoroanilino benzoate 369.1 Cyanoethyl, dimethylamino benzoate Increased lipophilicity
Ethyl 2-cyano-nitroanilino oxoacetate 265.2 Nitro, ethyl ester High electrophilicity

Research Findings and Trends

  • Electronic Effects: Cyanomethyl and cyanoethyl groups enhance dipole moments, improving binding to polar enzyme pockets. Difluoromethoxy groups balance lipophilicity and metabolic stability .
  • Steric Considerations: Shorter cyanomethyl groups minimize steric hindrance compared to cyanoethyl derivatives, favoring target engagement .
  • Biological Implications : Compounds with difluoromethoxy phenyl moieties show prolonged half-lives in preclinical studies, likely due to reduced CYP450-mediated oxidation .

Biological Activity

The compound [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a cyanomethyl group, an anilino group, and a difluoromethoxyphenyl group, suggests diverse biological activities that merit detailed investigation.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate various cellular pathways, influencing processes such as apoptosis, cell cycle regulation, and metabolic functions.

Potential Pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways.

Biological Activity Studies

Recent studies have focused on the biological activity of similar compounds, providing insights into the potential effects of this compound.

Antifungal Activity

Research has shown that compounds with similar structural motifs exhibit antifungal properties. For example, thiazole derivatives have demonstrated significant activity against Candida species through inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. The presence of electronegative substituents enhances this activity by increasing lipophilicity and facilitating membrane penetration .

Anticancer Activity

Some derivatives related to this compound have been studied for their anticancer properties. For instance, compounds that inhibit histone deacetylases (HDACs) have shown promise in inducing apoptosis in cancer cells. These compounds increase acetylation levels of histones, leading to transcriptional activation of tumor suppressor genes .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
PiperineAnticancer effects
Thiazole DerivativesAntifungal activity against Candida
Histone Deacetylase InhibitorsInduction of apoptosis

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of related compounds against Candida albicans and Candida parapsilosis. The results indicated that substituents at the para position significantly impacted efficacy, with fluorine-containing compounds exhibiting enhanced activity compared to their non-fluorinated counterparts .
  • Anticancer Properties : In vitro studies on HDAC inhibitors have shown that certain derivatives lead to increased levels of acetylated histones and induce cell cycle arrest in cancer cell lines. This highlights the potential for similar mechanisms in this compound .

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